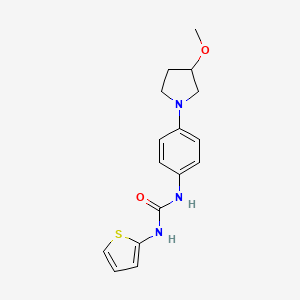

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-21-14-8-9-19(11-14)13-6-4-12(5-7-13)17-16(20)18-15-3-2-10-22-15/h2-7,10,14H,8-9,11H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMADCAWICNRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(3-Methoxypyrrolidin-1-yl)aniline. This intermediate is then reacted with thiophene-2-carbonyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl or thiophene rings. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

Scientific Research Applications

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structural features.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis Table

Biological Activity

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, which include a pyrrolidine moiety and a thiophene ring, suggest diverse interactions with biological systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHNOS. This structure allows for significant molecular flexibility and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Its mechanism may involve:

- Enzyme Inhibition : Binding to the active site of enzymes, thereby inhibiting their activity.

- Receptor Modulation : Acting as an agonist or antagonist at specific receptor sites, influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing thiophene and pyrrolidine rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | Moderate to high inhibition |

| Other derivatives | Pseudomonas aeruginosa, Bacillus cereus | Variable inhibition |

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Neuropharmacological Effects

Research has indicated potential neuropharmacological effects, particularly in modulating neurotransmitter systems. This could position the compound as a candidate for treating neurological disorders.

Case Studies

- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. The results showed that this compound exhibited comparable or superior activity against resistant strains of bacteria compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

- Anticancer Screening : In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling an isocyanate with an amine. For analogous urea derivatives, reactions are performed in inert solvents (e.g., dichloromethane or toluene) under reflux, with bases like triethylamine to neutralize HCl byproducts. Temperature control (80–120°C) and stoichiometric ratios (1:1.2 for amine:isocyanate) are critical for yields >70% .

- Key Data : Similar compounds (e.g., TTU6-TTU9) achieved yields of 45–87% under optimized conditions .

Q. How can spectroscopic techniques (¹H/¹³C NMR, HRMS) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Thiophene protons appear as doublets at δ 6.8–7.5 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm. Urea NH groups show broad peaks at δ 8.5–10.0 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match calculated masses (e.g., C₁₆H₁₈N₃O₂S: 316.11 g/mol) with <5 ppm error .

Q. What crystallization strategies improve structural elucidation via X-ray diffraction?

- Methodology : Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures). SHELXL refinement (via Olex2 or similar software) resolves hydrogen bonding networks, with R-factors <0.05 for high-resolution data .

Advanced Research Questions

Q. How do substitutions on the pyrrolidine and thiophene moieties affect bioactivity?

- Methodology :

- SAR Analysis : Compare IC₅₀ values of analogs. For example, methoxy groups on pyrrolidine enhance solubility but may reduce target binding, while thiophene modifications improve antitubercular activity (MIC = 0.5–2.0 µg/mL) .

- Computational Docking : Use Schrödinger Suite or MOE to model interactions with enzymes like InhA (Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Validation : Replicate assays (e.g., MIC, IC₅₀) under standardized conditions (e.g., pH 7.4, 37°C).

- Off-Target Screening : Use kinase panels or proteome profiling to identify confounding interactions .

- Data Cross-Validation : Compare results with structurally related ureas (e.g., TTU7 vs. Pfizer’s triazine derivatives) .

Q. How can molecular dynamics (MD) simulations predict metabolic stability?

- Methodology :

- CYP450 Binding Simulations : Run 100-ns MD trajectories (AMBER/NAMD) to assess interactions with cytochrome P450 isoforms.

- ADMET Prediction : Tools like SwissADME estimate logP (ideal range: 2–4) and metabolic clearance rates .

Q. What strategies mitigate polymorphism issues in crystallography for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.